4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione
Description
This fluorinated β-diketone features a 5-methylthiophen-2-yl group and a perfluorinated alkyl chain. Its structure enhances electron-withdrawing properties due to the fluorine atoms while the methyl-thiophene moiety contributes to steric and electronic modulation. It is primarily used in coordination chemistry for lanthanide-based luminescent materials and as a precursor in organometallic synthesis .
Properties
CAS No. |
582-74-1 |
|---|---|
Molecular Formula |
C11H7F7O2S |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H7F7O2S/c1-5-2-3-7(21-5)6(19)4-8(20)9(12,13)10(14,15)11(16,17)18/h2-3H,4H2,1H3 |
InChI Key |
OJEHNIIDGPUAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with 5-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their luminescent properties.
Materials Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The fluorinated alkyl chain and the thiophene ring provide a unique electronic environment that enhances the stability and reactivity of these complexes. The molecular targets and pathways involved depend on the specific application, such as luminescence in coordination complexes or biological activity in medicinal chemistry.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
4,4,5,5,6,6,6-Heptafluoro-1-(thiophen-2-yl)hexane-1,3-dione (CAS 559-94-4)
- Structural Difference : Lacks the methyl group on the thiophene ring.
- Electronic Effects : The unsubstituted thiophene provides stronger electron-donating capacity compared to the methylated derivative, altering metal-ligand charge transfer efficiency.
- Applications : Forms near-infrared (NIR)-emitting complexes with lanthanides (e.g., [Nd(hfth)₃bpy], quantum yield: 0.072% in toluene) .
- Coordination Chemistry : Demonstrates higher Lewis acidity due to fewer steric hindrances, facilitating stronger binding to lanthanide ions .
Table 1: Key Properties of Thiophene-Substituted Analogs
4,4,5,5,6,6,6-Heptafluoro-1-(furan-2-yl)hexane-1,3-dione (CAS 595-26-6)
- Structural Difference : Replaces thiophene with a furan ring.
- Electronic Effects : Furan’s lower aromaticity reduces electron donation, weakening metal-ligand interactions compared to thiophene analogs.
- Safety Profile: Classified for industrial/research use; requires stringent handling due to unknown toxicity .
Table 2: Comparison of Heterocyclic Derivatives
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione
- Structural Difference : Pyrazole ring instead of thiophene.
- Coordination Behavior: Pyrazole’s nitrogen donor atoms enable distinct binding modes with transition metals, unlike sulfur in thiophene.
- Applications : Used in terbium(III) complexes for green luminescence; methyl group improves solubility in organic solvents .
Research Findings and Functional Implications
Photophysical Properties
Acidity and Reactivity
- Fluorination lowers the pKa of β-diketones (e.g., heptafluorohexanoic acid: pKa = 4.18), enhancing deprotonation and metal chelation .
- Methyl groups slightly reduce acidity compared to non-methylated analogs, influencing complexation kinetics .
Biological Activity
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione (commonly referred to as HMTD) is a synthetic compound characterized by a unique fluorinated structure and a thiophene moiety. Its biological activity has garnered attention in various fields including pharmacology and environmental science. This article aims to provide an in-depth analysis of the biological activity associated with HMTD, drawing from diverse research findings and case studies.
- Molecular Formula : C11H7F7O2S
- Molecular Weight : 336.23 g/mol
- CAS Number : 582-74-1
Biological Activity Overview
HMTD exhibits a range of biological activities attributed to its structural characteristics. The following sections detail specific activities observed in various studies.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. HMTD's structural similarity to other thiophene derivatives suggests potential effectiveness against various pathogens. A study highlighted the antimicrobial effects of thiophene derivatives against bacteria and fungi, indicating that HMTD may share similar properties due to its thiophene component .
Antioxidant Activity
The antioxidant capacity of HMTD has been evaluated in vitro. Thiophene derivatives are known for their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that HMTD can enhance cellular antioxidant defenses, potentially contributing to protective effects against oxidative stress .
Cytotoxicity
Cytotoxic effects of HMTD have been investigated in cancer cell lines. In vitro assays demonstrated that HMTD can induce apoptosis in certain cancer cells, suggesting its potential as a chemotherapeutic agent. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of HMTD involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, showcasing its potential as an antimicrobial agent in pharmaceutical applications .
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cancer therapy, HMTD was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values around 50 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of HMTD .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
